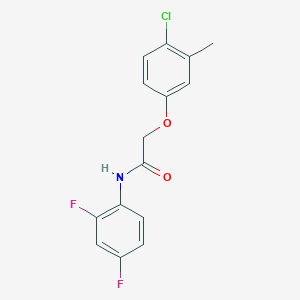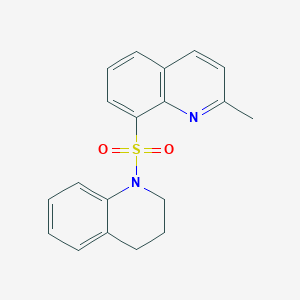![molecular formula C15H13ClN2O2 B5800476 2-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B5800476.png)
2-{[(4-chlorophenyl)acetyl]amino}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(4-chlorophenyl)acetyl]amino}benzamide, also known as CAPB, is a chemical compound that belongs to the class of benzamide derivatives. It has been extensively studied for its potential therapeutic applications due to its unique chemical structure and pharmacological properties.
科学研究应用
2-{[(4-chlorophenyl)acetyl]amino}benzamide has been studied for its potential therapeutic applications in various fields of medicine. For example, it has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, 2-{[(4-chlorophenyl)acetyl]amino}benzamide has been studied for its potential use as an anticancer agent due to its ability to induce apoptosis in cancer cells.
作用机制
The mechanism of action of 2-{[(4-chlorophenyl)acetyl]amino}benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in various cellular processes. For example, 2-{[(4-chlorophenyl)acetyl]amino}benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain. Additionally, 2-{[(4-chlorophenyl)acetyl]amino}benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
2-{[(4-chlorophenyl)acetyl]amino}benzamide has been shown to have a number of biochemical and physiological effects. For example, it has been shown to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, 2-{[(4-chlorophenyl)acetyl]amino}benzamide has been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), both of which are involved in the production of inflammatory mediators. 2-{[(4-chlorophenyl)acetyl]amino}benzamide has also been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes involved in programmed cell death.
实验室实验的优点和局限性
2-{[(4-chlorophenyl)acetyl]amino}benzamide has several advantages as a research tool. For example, it is relatively easy to synthesize and purify, and it has been extensively studied for its pharmacological properties. Additionally, 2-{[(4-chlorophenyl)acetyl]amino}benzamide has been shown to be relatively safe and well-tolerated in animal studies.
One limitation of 2-{[(4-chlorophenyl)acetyl]amino}benzamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, 2-{[(4-chlorophenyl)acetyl]amino}benzamide has been shown to have some toxicity in certain cell types, which may limit its use in certain experimental settings.
未来方向
There are several future directions for research on 2-{[(4-chlorophenyl)acetyl]amino}benzamide. One area of interest is the development of more potent and selective inhibitors of COX-2 and HDACs based on the chemical structure of 2-{[(4-chlorophenyl)acetyl]amino}benzamide. Additionally, further studies are needed to fully understand the mechanism of action of 2-{[(4-chlorophenyl)acetyl]amino}benzamide and to identify its molecular targets. Finally, there is a need for more research on the potential therapeutic applications of 2-{[(4-chlorophenyl)acetyl]amino}benzamide in various fields of medicine.
合成方法
The synthesis of 2-{[(4-chlorophenyl)acetyl]amino}benzamide involves the reaction of 4-chloroaniline with acetyl chloride to form 4-chloroacetanilide, which is then reacted with benzoyl chloride to form 2-{[(4-chlorophenyl)acetyl]amino}benzamide. The yield of this reaction is typically around 60%, and the purity of the final product can be improved through recrystallization.
属性
IUPAC Name |
2-[[2-(4-chlorophenyl)acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c16-11-7-5-10(6-8-11)9-14(19)18-13-4-2-1-3-12(13)15(17)20/h1-8H,9H2,(H2,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLVRAWFRVQFAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-Chlorophenyl)acetyl]amino}benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(2-nitrophenyl)acryloyl]indoline](/img/structure/B5800399.png)
![5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5800420.png)
![5-{[(4-chlorophenyl)sulfonyl]methyl}-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B5800424.png)
![cyclohexanone O-[2-(2,4-dichlorophenoxy)acetyl]oxime](/img/structure/B5800430.png)
![N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5800438.png)




![N-[2-(acetylamino)phenyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5800467.png)


![5-[(4-methoxybenzyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B5800491.png)
